molecular formula C15H12N4O4 B4839584 N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide

N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B4839584
M. Wt: 312.28 g/mol
InChI Key: KTXGNFDLKBMPSY-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide: is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c20-15(9-23-14-4-2-1-3-13(14)19(21)22)17-11-5-6-12-10(7-11)8-16-18-12/h1-8H,9H2,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXGNFDLKBMPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    N-Acylation: The indazole core is then subjected to N-acylation using suitable acylating agents such as acetic anhydride or acetyl chloride to introduce the acetamide group.

    Etherification: The final step involves the etherification of the acetamide derivative with 2-nitrophenol under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed:

    Reduction: Formation of N-(1H-indazol-5-yl)-2-(2-aminophenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Indazole derivatives, in general, have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound is investigated for its ability to interact with specific biological targets and modulate their activity.

Medicine: The compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development. Preclinical studies may focus on its efficacy, safety, and pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to a physiological response. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

    N-(1H-indazol-5-yl)-2-(2-aminophenoxy)acetamide: A reduced form of the target compound with an amino group instead of a nitro group.

    N-(1H-indazol-5-yl)-2-(2-chlorophenoxy)acetamide: A derivative with a chloro group instead of a nitro group.

    N-(1H-indazol-5-yl)-2-(2-methoxyphenoxy)acetamide: A derivative with a methoxy group instead of a nitro group.

Uniqueness: N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the nitro group may enhance the compound’s ability to interact with specific biological targets, potentially leading to unique pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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